[6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
Description
Properties
IUPAC Name |
6-[3-(diethylaminomethyl)phenyl]-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3/c1-5-25(6-2)13-14-8-7-9-15(10-14)17-11-16(19(20,21)22)12-18(23-17)24(3)4/h7-12H,5-6,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWADZCOWGKDOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, with the CAS number 1311279-72-7, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H24F3N3
- Molecular Weight : 351.41 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group and a diethylaminomethyl substituent, which are significant in modulating its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its antiviral and anticancer properties.
Antiviral Activity
Research indicates that derivatives of pyridine compounds often exhibit antiviral properties. For instance, similar compounds have shown efficacy against various viruses, including HIV and Dengue virus. The specific IC50 values for related compounds suggest that modifications in the pyridine structure can significantly enhance antiviral potency.
Anticancer Activity
Studies have demonstrated that certain pyridine derivatives can inhibit tumor growth by modulating various signaling pathways involved in cancer progression. For example, compounds with similar structures have been shown to inhibit macrophage survival in tumor microenvironments, suggesting a potential role in cancer therapy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : Similar compounds have been reported to inhibit enzymes critical for viral replication.
- Modulation of Immune Response : By affecting macrophage survival, this compound may alter the immune landscape in tumors.
- Interference with Cell Signaling Pathways : The presence of the trifluoromethyl group may enhance lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.
Case Studies and Research Findings
Several studies have investigated the biological effects of pyridine derivatives:
- Study on Antiviral Efficacy :
- Anticancer Research :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
| Activity Type | Compound Reference | IC50 Value (μM) | Notes |
|---|---|---|---|
| Antiviral | Related Compound | 2.95 | Effective against HIV reverse transcriptase |
| Anticancer | Similar Derivative | N/A | Inhibits M2-like macrophage survival |
| Enzyme Inhibition | Various Studies | Varies | Critical for viral replication |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.
Case Study: Neuroprotective Effects
Research indicates that derivatives of pyridine compounds exhibit neuroprotective properties. A study demonstrated that similar compounds could enhance neuronal survival under oxidative stress conditions, which may be applicable to neurodegenerative diseases .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new pharmaceuticals.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | 80°C, 24h | 85 |
| Friedel-Crafts Acylation | Room Temp, 12h | 75 |
| Reduction | H2, Pd/C catalyst | 90 |
Material Science
Due to its trifluoromethyl group, the compound exhibits unique electronic properties that can be harnessed in material science, particularly in the development of advanced polymers and coatings.
Application Example: Coating Formulations
Studies have shown that incorporating trifluoromethyl-containing compounds into polymer matrices enhances hydrophobicity and thermal stability, making them suitable for high-performance coatings .
Comparison with Similar Compounds
Key Findings:
Core Structure Variations :
- Pyridine vs. pyrimidine cores influence electronic properties and binding affinity. Pyridines (e.g., target compound) are more commonly used in drug discovery due to their metabolic stability compared to pyrimidines .
- The trifluoromethyl group at position 4 (pyridine) or 6 (pyrimidine) enhances resistance to oxidative metabolism, a feature shared across all compared compounds .
Substituent Effects: Position 2: Dimethylamino groups (target compound, ) improve solubility via protonation, while thienylmethyl () or amine groups () may alter receptor selectivity.
Biological Relevance: Pyrimidine derivatives () are frequently used as kinase inhibitors, while pyridine analogs () are explored in CNS disorders.
Preparation Methods
Building the Pyridine Core
The pyridine ring is synthesized using classical methods such as Hantzsch synthesis or cyclization of suitable precursors . For instance, the reaction of β-ketoesters with ammonia derivatives under thermal conditions often yields substituted pyridines.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group at the 4-position of the pyridine ring is introduced via electrophilic trifluoromethylation . Common reagents include trifluoromethylating agents such as Togni’s reagent or trifluoromethyl iodide in the presence of a copper catalyst, as demonstrated in recent literature. This step is critical for ensuring the compound's pharmacological properties.
Functionalization at the 6-Position
The diethylaminomethyl-phenyl group is attached through nucleophilic substitution or cross-coupling reactions . A typical approach involves palladium-catalyzed Suzuki or Buchwald-Hartwig coupling between a halogenated pyridine derivative and a phenylboronic acid or amine precursor bearing the diethylamino group.
Final Amine Formation
The dimethylamine group is incorporated via nucleophilic substitution using methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions, often in the presence of base to facilitate the formation of the dimethylamine moiety.
Representative Synthetic Pathway
| Step | Reaction Type | Reagents & Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Pyridine ring synthesis | β-ketoester + ammonia derivatives | Formation of the pyridine core |
| 2 | Trifluoromethylation | Trifluoromethylating reagent + Cu catalyst | Introduction of the CF₃ group at position 4 |
| 3 | Halogenation | N/A | Activation of the 6-position for coupling |
| 4 | Coupling reaction | Palladium catalyst + phenylboronic acid | Attachment of phenyl group with diethylamino substituent |
| 5 | Dimethylation | Dimethyl sulfate or methyl iodide | Formation of the dimethylamine group |
Data Tables and Research Findings
Table 1: Typical Reaction Conditions for Key Steps
| Reaction Step | Reagents | Catalyst | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyridine synthesis | β-ketoester + NH₃ | N/A | Ethanol | Reflux | 60-70 | Standard heterocycle formation |
| Trifluoromethylation | Togni’s reagent | Cu catalyst | Acetonitrile | Room temp to 60°C | 65-80 | High regioselectivity |
| Cross-coupling | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/DMF | 80°C | 70-85 | Efficient aromatic substitution |
| N-methylation | Dimethyl sulfate | Base (K₂CO₃) | Acetone | Room temp | 75-90 | Controlled methylation |
Table 2: Challenges and Optimization Strategies
| Challenge | Solution | Reference |
|---|---|---|
| Regioselectivity | Use of directing groups | , |
| Side reactions | Strict temperature control | |
| Low yields | Use of flow chemistry |
Notes and Considerations
- Safety: Reactions involving methylating agents like dimethyl sulfate require strict safety protocols due to their toxicity.
- Selectivity: Achieving regioselectivity in trifluoromethylation and coupling reactions is critical; directing groups or protecting groups are often employed.
- Purification: Techniques such as column chromatography and recrystallization are essential for obtaining high-purity compounds.
- Advanced Methods: Use of flow chemistry and catalytic borrowing hydrogen strategies can improve efficiency and reduce waste.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for [6-(3-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or palladium-catalyzed coupling reactions. For example:
- Step 1 : Start with a fluorinated pyridine core (e.g., 4-trifluoromethylpyridine) and introduce substituents via regioselective reactions. Evidence from fluoropyridine derivatives suggests using sodium azide or methylamine nucleophiles under controlled temperatures (40–80°C) to minimize side products .
- Step 2 : Incorporate the diethylaminomethyl-phenyl group through Suzuki-Miyaura coupling, employing Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a THF/water solvent system .
- Yield Optimization : Higher yields (>70%) are achieved with slow reagent addition and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Resolve aromatic protons and trifluoromethyl groups (δ ~110–120 ppm for CF₃ in 13C NMR) .
- X-ray Crystallography : Resolve steric effects from the diethylaminomethyl group and confirm the planar pyridine ring. Single-crystal diffraction at 100 K is recommended for high-resolution data .
- Mass Spectrometry (HRMS) : Use ESI+ mode to detect the molecular ion peak ([M+H]+) and verify purity (>95%) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding affinities. The trifluoromethyl group enhances hydrophobic interactions, while the dimethylamine moiety may form hydrogen bonds with active-site residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Pay attention to conformational changes in the diethylaminomethyl group, which may affect binding kinetics .
- Validation : Cross-validate predictions with experimental IC₅₀ data from enzyme inhibition assays (e.g., kinase targets) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (7.4 vs. 6.8) can alter activity. Replicate studies using identical protocols, as seen in randomized block designs for pharmacological testing .
- Meta-Analysis : Pool data from independent studies (n ≥ 5) and apply ANOVA to identify outliers. For example, discrepancies in IC₅₀ values may arise from differences in compound purity (e.g., 90% vs. 99%) .
- Control for Solubility : Use DMSO stocks at consistent concentrations (<0.1% v/v) to avoid solvent-induced artifacts .
Q. How does the trifluoromethyl group influence the compound’s metabolic stability and pharmacokinetics?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life (t½ > 4 hrs) compared to non-fluorinated analogs .
- LogP Measurement : Determine partition coefficients (e.g., shake-flask method) to confirm enhanced lipophilicity (LogP ~3.5), which improves blood-brain barrier penetration .
- In Vivo PK Studies : Administer intravenously (1 mg/kg) in rodent models and collect plasma samples at 0–24 hrs. Use non-compartmental analysis to calculate AUC and clearance rates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
